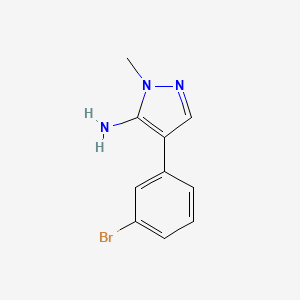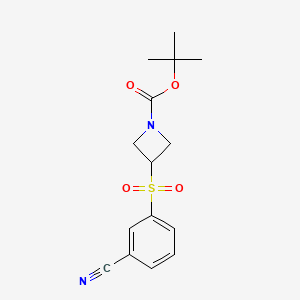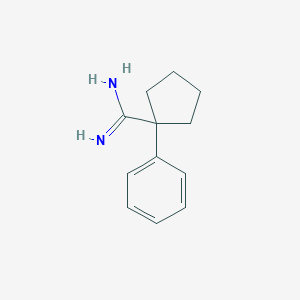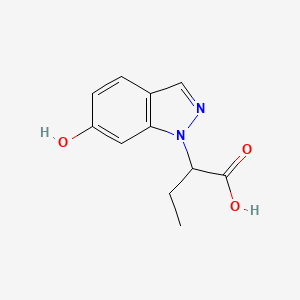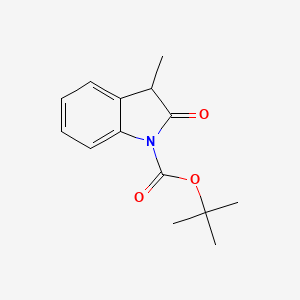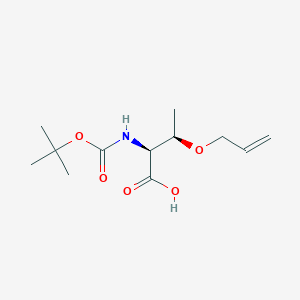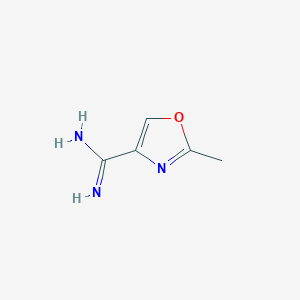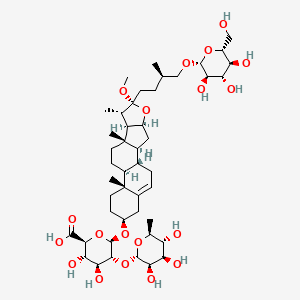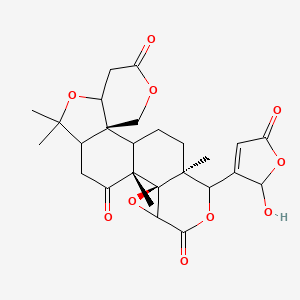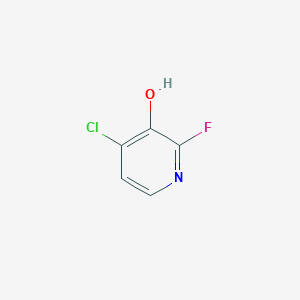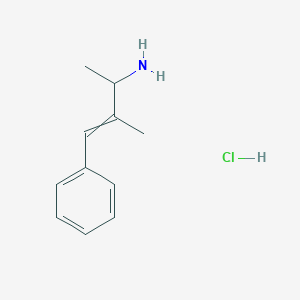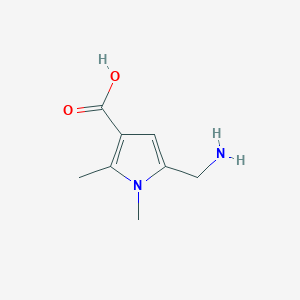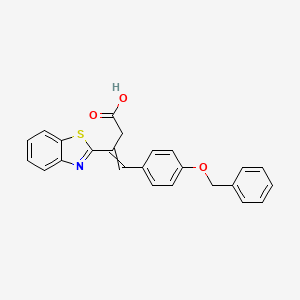![molecular formula C7H7N3S B12439598 7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
7-Methylthiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the desired thiazolo[5,4-b]pyridine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays for its antimicrobial and antifungal properties.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methylthiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Thiazolo[5,4-c]pyridines: These compounds have a different arrangement of the thiazole and pyridine rings.
Uniqueness: 7-Methylthiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the thiazole-pyridine fusion contribute to its unique reactivity and pharmacological profile .
Propriétés
Formule moléculaire |
C7H7N3S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-9-6-5(4)10-7(8)11-6/h2-3H,1H3,(H2,8,10) |
Clé InChI |
KAXGUDARHVZCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



